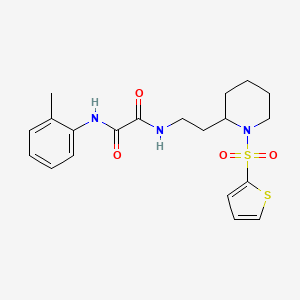

N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide

CAS No.: 898369-00-1

Cat. No.: VC6485400

Molecular Formula: C20H25N3O4S2

Molecular Weight: 435.56

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898369-00-1 |

|---|---|

| Molecular Formula | C20H25N3O4S2 |

| Molecular Weight | 435.56 |

| IUPAC Name | N'-(2-methylphenyl)-N-[2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)ethyl]oxamide |

| Standard InChI | InChI=1S/C20H25N3O4S2/c1-15-7-2-3-9-17(15)22-20(25)19(24)21-12-11-16-8-4-5-13-23(16)29(26,27)18-10-6-14-28-18/h2-3,6-7,9-10,14,16H,4-5,8,11-13H2,1H3,(H,21,24)(H,22,25) |

| Standard InChI Key | XPWBVNAQIUBKTJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=CS3 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

-

A piperidine ring, a six-membered amine heterocycle known for its conformational flexibility and role in bioactive molecules.

-

A thiophene sulfonyl group, comprising a five-membered aromatic sulfur heterocycle (thiophene) linked to a sulfonyl (-SO₂-) moiety. This group enhances electrophilicity and potential enzyme-binding capabilities.

-

An oxalamide backbone (N2-(o-tolyl)oxalamide), which provides hydrogen-bonding sites for target engagement.

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₅N₃O₄S₂ |

| Molecular Weight | 435.56 g/mol |

| CAS Number | 898369-00-1 |

| Key Functional Groups | Piperidine, sulfonyl, oxalamide |

While density, melting point, and boiling point remain uncharacterized, the molecular weight and formula indicate moderate hydrophobicity, likely influencing its pharmacokinetic profile.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N1-(2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide involves multi-step organic reactions:

-

Piperidine Functionalization: The piperidine ring is sulfonylated using thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine) in dichloromethane.

-

Ethylamine Side Chain Introduction: A nucleophilic substitution or reductive amination attaches the ethylamine linker to the sulfonylated piperidine.

-

Oxalamide Formation: Condensation of o-toluidine with oxalyl chloride yields the N2-(o-tolyl)oxalamide, which is subsequently coupled to the ethylamine intermediate.

Reaction Optimization

Critical parameters include:

-

Temperature Control: Exothermic reactions (e.g., sulfonylation) require cooling to prevent side products.

-

Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in coupling steps.

-

Catalyst Use: Triethylamine neutralizes HCl byproducts during sulfonylation and amide bond formation.

Biological Activities and Mechanistic Hypotheses

Putative Targets

The compound’s structure suggests interactions with:

-

Enzyme Active Sites: The sulfonyl group may act as a hydrogen-bond acceptor, inhibiting proteases or kinases.

-

GPCRs: The piperidine ring’s amine could modulate G-protein-coupled receptors, analogous to antipsychotics or analgesics.

Structure-Activity Relationships (SAR)

Comparative analysis with structural analogs reveals:

-

Thiophene vs. Phenyl Sulfonyl: Replacement of phenyl with thiophene (as in) may enhance binding to sulfur-rich enzyme pockets.

-

o-Tolyl Substitution: The ortho-methyl group on the oxalamide’s aryl ring could sterically hinder off-target interactions, improving selectivity.

Research Gaps and Future Directions

Unresolved Questions

-

Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies are absent.

-

Target Validation: No in vitro or in vivo data confirm hypothesized mechanisms.

-

Toxicology: Acute and chronic toxicity profiles remain uncharacterized.

Proposed Studies

-

High-Throughput Screening: Test against panels of enzymes and receptors to identify lead targets.

-

Crystallography: Resolve ligand-target complexes to guide rational drug design.

-

Analog Synthesis: Modify the oxalamide or piperidine groups to optimize potency and solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume